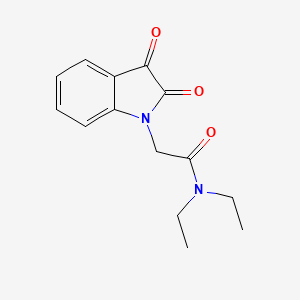

![molecular formula C8H13ClO3S B2513899 {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride CAS No. 2091952-85-9](/img/structure/B2513899.png)

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

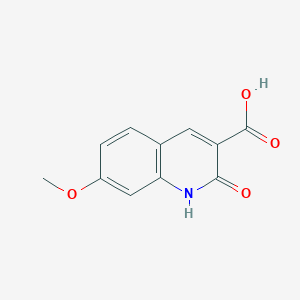

“{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091952-85-9 . It has a molecular weight of 224.71 .

Molecular Structure Analysis

The IUPAC name for this compound is (6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride . The InChI code for this compound is 1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Occupational Health and Environmental Safety

- Occupational exposure to chlorinated solvents, including those related to methanesulfonyl chloride derivatives, has been associated with adverse health effects. These include toxicity to the central nervous system, reproductive system, liver, and kidneys, along with potential carcinogenicity. Efforts to understand these effects have been hampered by confounding factors and mixed exposures, highlighting the need for future prospective studies incorporating biomarkers of exposure and effect (Ruder, 2006).

Advanced Oxidation Processes

- Chloride ions impact advanced oxidation processes (AOPs), which are critical in environmental applications, such as water treatment. The presence of chloride ions can lead to the formation of chlorine radicals, influencing the degradation pathways of organic pollutants. This review emphasizes the necessity of considering chlorinated by-products' mutagenicity and toxicity, underlining the environmental implications of using chlorinated compounds (Oyekunle et al., 2021).

Chemical Synthesis and Functionalization

- Trifluoromethanesulfonyl chloride (CF3SO2Cl) has been utilized in various chemical reactions for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound showcases the versatile application of sulfonyl chloride derivatives in chemical synthesis, including enantioselective chlorination and other bond-forming reactions. The distinct reactivity of CF3SO2Cl under reductive conditions, compared to its sodium salt counterpart requiring oxidative conditions, illustrates the diverse functionalization strategies achievable with chlorinated reagents (Chachignon, Guyon, & Cahard, 2017).

Methane Functionalization

- The challenge of directly oxidizing methane into functionalized products remains significant, with homogeneous systems reviewed for their potential in converting methane to chemicals and fuels. This research highlights ongoing efforts to develop less expensive, cleaner processes for methane utilization, which indirectly relates to the broader context of employing chlorinated compounds like methanesulfonyl chloride derivatives in catalytic and environmental applications (Gunsalus et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXGJRGHWKAILA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513838.png)